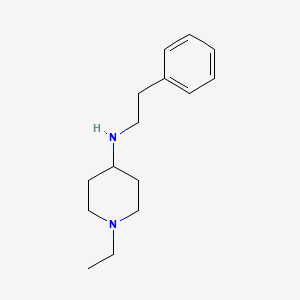

1-ethyl-N-(2-phenylethyl)piperidin-4-amine

Description

The Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecule Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. mdpi.comijnrd.org Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions, allowing for precise orientation of substituent groups to interact with biological targets. nih.gov The piperidine nucleus is a key component in drugs spanning numerous therapeutic areas, demonstrating its broad pharmacological importance. acs.orgnih.gov

The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows it to present substituents in axial and equatorial positions. This stereochemical feature is crucial for optimizing ligand-receptor interactions and can significantly influence a compound's potency and selectivity. nih.gov Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, capable of forming ionic bonds or hydrogen bonds with receptor sites, and it can be readily alkylated to modulate a compound's physicochemical properties, such as lipophilicity and basicity. mdpi.comnih.gov

The piperidine scaffold is found in a wide array of drug classes, including:

Analgesics: The piperidine ring is a core component of many potent opioid analgesics.

Antipsychotics: Several antipsychotic drugs incorporate the piperidine moiety to interact with dopamine (B1211576) and serotonin (B10506) receptors.

Antihistamines: A number of H1 receptor antagonists feature a piperidine ring.

Anticholinergics: The piperidine structure is present in various agents that target muscarinic acetylcholine (B1216132) receptors.

The following table provides examples of approved drugs containing the piperidine scaffold, illustrating its diverse therapeutic applications.

| Drug Class | Example Drug | Therapeutic Use |

| Opioid Analgesic | Fentanyl | Severe pain management |

| Antipsychotic | Haloperidol | Schizophrenia, Tourette syndrome |

| Antihistamine | Loratadine | Allergic rhinitis |

| Alzheimer's Disease | Donepezil | Dementia |

| Stimulant | Methylphenidate | ADHD, narcolepsy |

The Pervasive Role of Phenethylamine (B48288) Moieties in Modulating Biological Systems

Phenethylamine is a simple organic compound consisting of a phenyl group attached to an amino group via a two-carbon sidechain. This structural motif is the backbone for a class of compounds known as phenethylamines, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs. nih.gov The phenethylamine scaffold is of paramount importance in neuropharmacology due to its ability to interact with various monoamine neurotransmitter systems. biomolther.org

The endogenous catecholamines—dopamine, norepinephrine (B1679862), and epinephrine—are all phenethylamine derivatives and play critical roles in regulating mood, attention, and physiological responses. nih.gov Many synthetic phenethylamine derivatives are designed to mimic the action of these natural neurotransmitters, acting as agonists, antagonists, or reuptake inhibitors at their respective receptors and transporters.

The pharmacological effects of phenethylamines are diverse and depend on the substitution patterns on the phenyl ring, the ethyl sidechain, and the amino group. biomolther.org This structural versatility has led to the development of drugs for a variety of conditions, including:

Central Nervous System Stimulants: Amphetamine and its derivatives are potent stimulants used to treat ADHD and narcolepsy.

Antidepressants: Some antidepressants function by modulating the levels of phenethylamine-based neurotransmitters.

Decongestants: Compounds like pseudoephedrine act on adrenergic receptors to relieve nasal congestion.

Anorectics: Certain phenethylamines have been used as appetite suppressants.

The table below highlights key phenethylamine derivatives and their primary biological roles.

| Compound | Classification | Primary Biological Role |

| Dopamine | Endogenous Catecholamine | Neurotransmitter involved in reward, motivation, and motor control |

| Norepinephrine | Endogenous Catecholamine | Neurotransmitter and hormone involved in alertness and arousal |

| Amphetamine | Synthetic Stimulant | CNS stimulant, dopamine and norepinephrine releasing agent |

| Pseudoephedrine | Decongestant | Adrenergic receptor agonist |

| Mescaline | Natural Psychedelic | Serotonin receptor agonist |

Contextualization of 1-ethyl-N-(2-phenylethyl)piperidin-4-amine as a Novel Piperidine-Phenethylamine Hybrid

The compound this compound represents a hybrid structure that incorporates both the piperidine and phenethylamine pharmacophores. Specifically, it features a piperidine ring with an ethyl group attached to the ring nitrogen (position 1) and a phenylethylamino group at position 4.

A search of the scientific literature reveals a notable absence of specific research on this compound. This suggests that it is a novel chemical entity that has not been extensively synthesized or pharmacologically characterized. Its structure can be deconstructed into three key components:

A 4-aminopiperidine (B84694) core: This central scaffold provides a rigid framework and a basic nitrogen atom.

An N-ethyl group on the piperidine ring: This small alkyl substituent can influence the compound's lipophilicity and its interaction with the binding pocket of a target receptor.

An N-(2-phenylethyl) group on the 4-amino substituent: This is the classic phenethylamine moiety, which is known to interact with a variety of monoaminergic targets.

Based on its structural components, one could hypothesize that this compound might exhibit activity at targets typically modulated by phenethylamines, such as dopamine, norepinephrine, or serotonin transporters or receptors. The 4-aminopiperidine core could serve to orient the phenethylamine moiety in a specific conformation for receptor binding, while the N-ethyl group on the piperidine ring could fine-tune its pharmacological profile. The novelty of this specific combination of structural features makes it an interesting candidate for future pharmacological investigation.

General Research Landscape for Substituted Piperidine Derivatives and their Pharmacological Relevance

The research landscape for substituted piperidine derivatives is vast and continues to expand, driven by the proven success of this scaffold in drug discovery. ijnrd.org Medicinal chemists frequently utilize the piperidine ring as a template for the design of new ligands for a wide range of biological targets. nih.govnih.gov

Structure-activity relationship (SAR) studies of substituted piperidines have revealed key principles for designing potent and selective ligands. For instance, the nature and position of substituents on the piperidine ring can dramatically alter a compound's biological activity. mdpi.com In the context of 4-aminopiperidine derivatives, research has shown that modifications at both the piperidine nitrogen and the 4-amino group can lead to compounds with diverse pharmacological effects, including antifungal, antiviral, and central nervous system activities. mdpi.comnih.gov

Recent research has focused on the development of highly substituted and stereochemically defined piperidine analogues to achieve greater target selectivity and improved pharmacokinetic properties. Advances in synthetic methodologies have enabled the efficient construction of complex piperidine-containing molecules, further fueling their exploration in medicinal chemistry. The continued investigation of substituted piperidine derivatives holds significant promise for the discovery of new therapeutic agents for a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17-12-9-15(10-13-17)16-11-8-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFSGNLDNYSWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 Ethyl N 2 Phenylethyl Piperidin 4 Amine Derivatives

Impact of N1-Piperidine Substitutions on Ligand-Receptor Interactions

The substituent at the N1 position of the piperidine (B6355638) ring is a critical determinant of receptor affinity and selectivity. In derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold, which has been investigated for activity at sigma-1 (σ1) receptors, the nature of the N1-substituent profoundly impacts binding. nih.govresearchgate.net

Studies on this analogous scaffold revealed that small, neutral alkyl groups are preferred. Specifically, 1-methylpiperidine (B42303) derivatives demonstrated high affinity for the σ1 receptor. nih.govresearchgate.net In contrast, replacing the methyl group with a larger ethyl group—the substituent present in the parent compound of this article—resulted in a considerable decrease in σ1 affinity. nih.govresearchgate.net Further modifications, such as leaving the nitrogen unsubstituted (N-H) or introducing a bulky tosyl group, also led to significantly lower affinity. nih.govresearchgate.net

| N1-Substituent (R) | Relative σ1 Receptor Affinity | Rationale |

|---|---|---|

| -CH₃ (Methyl) | High | Optimal size for interaction with the lipophilic binding pocket. |

| -CH₂CH₃ (Ethyl) | Considerably Lower | Increased steric bulk compared to methyl, leading to a less favorable interaction. |

| -H (Hydrogen) | Considerably Lower | Lacks the favorable lipophilic interactions of an alkyl group. |

| -Tosyl | Considerably Lower | Large, sterically demanding group that prevents proper binding. |

Role of the N-(2-Phenylethyl) Moiety in Biological Recognition

The N-(2-phenylethyl) group is a common pharmacophore in many biologically active compounds, recognized for its ability to engage in hydrophobic and π-π stacking interactions within receptor binding sites. In the context of fentanyl-related opioid agonists, a phenylethyl group at the N1 position is a well-established requirement for high potency. nih.gov Although this moiety is located on the 4-amino group in the present scaffold, its fundamental role in biological recognition is likely conserved.

This group provides a crucial hydrophobic anchor that helps to properly orient the ligand in the binding pocket. The two-carbon ethyl linker offers conformational flexibility, allowing the terminal phenyl ring to adopt an optimal position for interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor. Research on various 4-aminopiperidine (B84694) scaffolds has demonstrated the importance of an N-arylalkyl substituent for activity at diverse targets, including Hepatitis C virus assembly inhibitors, further underscoring the versatility and importance of this moiety. nih.gov It is hypothesized that the N-(2-phenylethyl) group in this scaffold serves a similar function, acting as a key binding element essential for target engagement.

Conformational Analysis of the Piperidine Ring and its Influence on SAR

The piperidine ring serves as a rigid scaffold that dictates the three-dimensional arrangement of its substituents. Consistent with cyclohexane (B81311) systems, the piperidine ring reliably adopts a low-energy chair conformation. nih.gov In this conformation, substituents at the 1 and 4 positions can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).

Analysis of Substituent Effects on the Peripheral Phenylethyl Ring

Modification of the terminal phenyl ring of the N-(2-phenylethyl) moiety is a classic strategy for optimizing a ligand's pharmacological profile. Introducing substituents allows for the fine-tuning of electronic, steric, and lipophilic properties, which can enhance receptor affinity, improve selectivity, and alter pharmacokinetic characteristics.

In studies of related phenoxyalkylpiperidine ligands targeting the σ1 receptor, substitutions on the peripheral aromatic ring have been shown to significantly affect binding. uniba.it For instance, the introduction of a p-chloro substituent, which is hydrophobic and electron-withdrawing, was found to be more beneficial for σ1 affinity than a p-methoxy group. uniba.it This suggests that increased hydrophobicity in this region can enhance interactions with a nonpolar pocket in the receptor.

The position of the substituent (ortho, meta, or para) is also critical. The effects of various substitutions on a peripheral phenyl ring in a related class of inhibitors are summarized below.

| Substituent | Position | General Effect on Affinity | Potential Rationale |

|---|---|---|---|

| -Cl, -F | para | Often increases affinity | Enhances hydrophobic interactions; can form halogen bonds. |

| -CH₃ | para | Can increase or decrease affinity | Adds bulk and lipophilicity; effect is target-dependent. |

| -OCH₃ | para | Often tolerated or slightly decreases affinity | Can act as a hydrogen bond acceptor; increases polarity. |

| -OCH₃, -OCH₃ | 3,4- (di-methoxy) | Often increases affinity | Can provide multiple points of interaction and optimize electronics. nih.gov |

These examples demonstrate that the peripheral phenyl ring is a highly adaptable region for modification, allowing for the systematic optimization of ligand-receptor interactions.

Stereochemical Contributions to Biological Activity Profiles

Stereochemistry is a critical factor in the interaction between a small molecule and a chiral biological target like a receptor. mdpi.com For the 1-ethyl-N-(2-phenylethyl)piperidin-4-amine scaffold, chiral centers can be introduced, most commonly by adding a substituent at the C3 position of the piperidine ring.

The influence of stereochemistry is exceptionally well-documented in the 3-methylfentanyl series of opioid agonists. In these compounds, the relative configuration of the 3-methyl group and the 4-anilino group results in cis and trans diastereomers. The cis isomers are significantly more potent than the trans isomers. Furthermore, resolving the cis racemate reveals that one enantiomer is responsible for the vast majority of the biological activity. This dramatic difference in potency between stereoisomers arises because only one isomer can achieve the precise three-dimensional fit required for optimal engagement with the amino acid residues in the receptor's binding site. It is a fundamental principle that the specific spatial arrangement of functional groups dictates the strength and quality of the ligand-receptor interaction. mdpi.com Therefore, the introduction of chirality into the this compound scaffold would be expected to produce stereoisomers with markedly different biological activities.

Comparative SAR with Other Piperidine-Based Chemotypes

The this compound scaffold belongs to the broad family of 4-aminopiperidines. Its SAR can be better understood by comparing it to other well-studied piperidine-based chemotypes, most notably the 4-anilinopiperidines, which form the basis of fentanyl and its analogs.

4-Anilinopiperidines (Fentanyl-type): The canonical structure is N-phenyl-N-[1-(2-phenylethyl) piperidin-4-yl]propanamide. nih.gov Here, the large, hydrophobic phenylethyl group is on the N1 position, and the C4 position is occupied by an N-acylated aniline (B41778). These compounds are potent µ-opioid receptor agonists.

This compound: In this scaffold, the positions of the key substituents are effectively swapped. The smaller ethyl group is at N1, while the larger phenylethyl group is part of the 4-amino substituent.

This structural rearrangement likely results in a significant shift in pharmacological targets. While the N1-phenylethyl group is optimal for opioid activity, placing a smaller N1-alkyl group (like ethyl or methyl) is a common feature in ligands for other CNS targets, such as sigma receptors. nih.govresearchgate.netnih.gov The 4-aminopiperidine core itself is a versatile scaffold found in compounds designed as CCR5 antagonists for HIV-1 inhibition and as acetylcholinesterase inhibitors for Alzheimer's disease, demonstrating its broad utility in medicinal chemistry. nih.govnih.gov The specific substitution pattern of this compound suggests it is less likely to be a potent opioid agonist and more likely to interact with other receptor systems where a smaller N1-substituent is preferred.

Rational Design Principles for Modulating Target Affinity and Selectivity

Based on the analysis of this scaffold and related chemotypes, several rational design principles can be proposed to guide the synthesis of new derivatives with improved affinity and selectivity.

N1-Substituent Optimization: The N1 position is highly sensitive to steric bulk. For targets like the σ1 receptor, smaller alkyl groups (e.g., methyl) are superior to ethyl. nih.govresearchgate.net A primary design strategy would be to synthesize a series of N1-analogs (e.g., methyl, propyl, cyclopropylmethyl) to identify the optimal substituent for a given target.

Exploration of the Peripheral Phenyl Ring: This region is ripe for modification to enhance hydrophobic or electronic interactions. Guided by the target's binding site characteristics, substituents can be added to increase lipophilicity (e.g., -Cl, -CF₃) or introduce hydrogen bonding potential (e.g., -OH, -OCH₃). uniba.it

Introduction of Stereocenters: Introducing a chiral center, for example, a methyl group at the C3 position of the piperidine ring, would create diastereomers. Based on extensive precedent, it is highly probable that one stereoisomer will exhibit significantly higher potency, making stereoselective synthesis a powerful tool for optimization.

Bioisosteric Replacement: The piperidine core could be replaced with a piperazine (B1678402) ring to modulate physicochemical properties like solubility and basicity, potentially altering the pharmacological profile. nih.govnih.gov Similarly, the ethyl linker of the phenylethyl group could be replaced with other functionalities to alter flexibility and geometry.

Structure-Based Design: Where a crystal structure or homology model of the target receptor is available, molecular docking can be employed. This allows for the visualization of ligand binding modes and provides a rational basis for designing new derivatives with improved complementarity to the binding site, such as targeting specific residues like Glu172 in the σ1 receptor. chemrxiv.org

By systematically applying these principles, new derivatives of this compound can be rationally designed to achieve desired biological activity profiles.

Computational Chemistry and Molecular Modeling Studies of 1 Ethyl N 2 Phenylethyl Piperidin 4 Amine

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand. For analogs of 1-ethyl-N-(2-phenylethyl)piperidin-4-amine, such as fentanyl, docking studies have been crucial in understanding their interaction with the µ-opioid receptor.

These simulations typically place the ligand into the binding site of a receptor and score the different poses based on a scoring function that approximates the binding free energy. Studies on fentanyl have identified a common binding site orientation where the N-phenethyl group is positioned deep within a crevice between transmembrane (TM) helices II and III of the µ-opioid receptor. The N-phenylpropanamide group projects towards a pocket formed by TM-III, -VI, and -VII domains. A critical interaction observed is the docking of the cationic amine of the piperidine (B6355638) ring to an established anchor site, the aspartate residue D149 in TM-III.

For this compound, it is hypothesized that the protonated piperidine nitrogen would similarly form a key ionic interaction with this aspartate residue. The ethyl group at the 1-position and the N-(2-phenylethyl) group would occupy specific hydrophobic pockets within the receptor, contributing to the binding affinity.

Table 1: Predicted Key Interactions for Fentanyl Analogs at the µ-Opioid Receptor

| Ligand Group | Interacting Receptor Domain/Residues | Type of Interaction |

|---|---|---|

| Cationic Piperidine Amine | D149 in TM-III | Ionic Interaction |

| N-Phenethyl Group | Crevice between TM-II and TM-III | Hydrophobic |

This table is based on docking studies of fentanyl, a structurally related compound.

Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not available from static docking poses. mdpi.com By simulating the movements of atoms in a ligand-receptor complex, MD can be used to assess the stability of the binding mode, explore conformational changes, and calculate binding free energies more accurately. frontiersin.org

In the context of fentanyl analogs, MD simulations have been applied to evaluate the relationship between ligand conformation and substitution patterns. These simulations can reveal how flexible regions of the receptor, such as extracellular loops or transmembrane helices, adapt to the bound ligand. For the this compound-receptor complex, an MD simulation would typically be run for hundreds of nanoseconds to observe the stability of the initial docked pose. mdpi.com Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds, such as the one between the ligand's protonated amine and the receptor's aspartate residue, throughout the simulation. mdpi.com

Studies on related systems have shown that such simulations can reveal subtle but crucial conformational differences between complexes with different ligands, providing a rationale for their varying biological activities. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. dergipark.org.tr Methods like Density Functional Theory (DFT) are employed to calculate descriptors that provide insight into a molecule's reactivity and interaction potential. dergipark.org.tr

For a molecule like this compound, these calculations can yield:

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For fentanyl, MEP analysis has been used to identify these reactive sites. dergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Atomic Charges: Calculations can determine the partial charge on each atom, which is fundamental for understanding intermolecular interactions, particularly in the context of receptor binding. dergipark.org.tr

Table 2: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack |

These are standard descriptors obtained from quantum chemical calculations performed on fentanyl. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that influence activity, a QSAR model can be built to predict the activity of novel, untested compounds. nih.gov

For a series of piperidine derivatives related to this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of molecules with varying structural modifications and their corresponding measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), generates 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. nih.gov For fentanyl analogs, CoMFA studies have suggested that both steric and electrostatic interactions play important roles in determining their analgesic activity. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. dergipark.org.tr Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-receptor complex (structure-based). nih.gov

For this compound, a pharmacophore model would likely consist of features such as:

A positive ionizable feature (representing the protonated piperidine nitrogen).

Multiple hydrophobic/aromatic regions (representing the ethyl, phenyl, and phenylethyl groups).

A hydrogen bond donor/acceptor (the secondary amine).

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. nih.govfrontiersin.org This approach has been successfully used to identify new inhibitors for various biological targets. dergipark.org.tr

In Silico Assessment of Molecular Interactions with Biological Macromolecules

The biological effect of a molecule is dictated by its interactions with macromolecules like proteins and nucleic acids. In silico methods provide a detailed assessment of these interactions at an atomic level. Beyond the initial docking, further analysis can quantify the nature and strength of these interactions. pharmacophorejournal.com

For this compound interacting with a putative target like the µ-opioid receptor, key molecular interactions to assess would include:

Ionic Bonds: The strong electrostatic attraction between the positively charged piperidine nitrogen and a negatively charged residue like aspartate.

Hydrogen Bonds: Interactions between the secondary amine (donor) and suitable acceptor atoms on the protein.

Hydrophobic Interactions: The association of the nonpolar ethyl and phenyl groups with hydrophobic pockets in the receptor, which is a major driving force for binding. mdpi.com

Computational tools can visualize and quantify these interactions, helping to explain why certain ligands bind more strongly than others and providing a basis for rational drug design. mdpi.com

Conformational Searching and Energy Minimization Techniques

The three-dimensional conformation of a molecule is critical to its ability to bind to a receptor. Flexible molecules like this compound can exist in numerous conformations. Conformational searching is the process of exploring the molecule's potential energy surface to find all possible low-energy shapes.

Various algorithms can be used for this purpose, including systematic searches, random (Monte Carlo) searches, and molecular dynamics-based methods. Following a conformational search, energy minimization is performed to refine the geometry of each conformer and find the nearest local energy minimum. This process is essential for preparing a ligand for docking simulations, as it helps to identify the most likely "bioactive" conformation—the shape the molecule adopts when it binds to its target. Theoretical studies on related fentanyl analogs have confirmed that the piperidine ring typically adopts a chair conformation with the propanamide group in an equatorial position. researchgate.net A similar approach would be used to determine the preferred conformations of this compound.

Pharmacological Interrogations and Receptor Interaction Profiling

In Vitro Receptor Binding Affinity Assays

No data from in vitro receptor binding affinity assays for 1-ethyl-N-(2-phenylethyl)piperidin-4-amine could be located.

There are no published studies detailing the binding affinity of this compound for any of the opioid receptor subtypes (mu, delta, or kappa). Research in this chemical space has historically focused on N-acylated derivatives, such as fentanyl, which exhibit high affinity for the mu-opioid receptor.

Specific data on the ability of this compound to inhibit the reuptake of dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) is not available. While the broader class of piperidine-based compounds has been investigated for activity at monoamine transporters, no studies have reported these values for the specified molecule.

A screening profile of this compound against a wider panel of G protein-coupled receptors (GPCRs) or ion channels has not been published.

Cell-Based Functional Assays to Determine Agonist, Antagonist, or Modulatory Activity

No literature is available that describes the results of cell-based functional assays for this compound. Therefore, its potential activity as an agonist, antagonist, or allosteric modulator at any receptor target remains uncharacterized.

Enzymatic Activity Modulation Studies

There is no information available regarding the effects of this compound on enzymatic activity, including ergosterol (B1671047) biosynthesis.

Allosteric Modulation Investigations at Identified Receptors

As no primary receptor targets have been identified in binding assays, no studies on potential allosteric modulation by this compound have been conducted or published.

Elucidation of Downstream Signaling Pathways Activated by Compound Interaction

While direct studies on the downstream signaling pathways of this compound are not available in current scientific literature, its structural similarity to potent µ-opioid receptor (MOR) agonists, such as fentanyl and its analogues, allows for a scientifically grounded extrapolation of its likely intracellular effects. The activation of the µ-opioid receptor, a class A G-protein-coupled receptor (GPCR), initiates a cascade of well-documented signaling events that are fundamental to its pharmacological effects. frontiersin.orgnih.gov

G-Protein Coupling and Dissociation

Upon agonist binding, the µ-opioid receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G-proteins of the inhibitory Gαi/o family. nih.govnih.gov This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov The binding of GTP triggers the dissociation of the G-protein into its constituent Gαi/o-GTP monomer and a Gβγ dimer, both of which are active signaling molecules that interact with various downstream effectors. nih.govresearchgate.net

Modulation of Adenylyl Cyclase and cAMP Levels

The primary and most recognized downstream effect of MOR activation is the inhibition of adenylyl cyclase activity. nih.govpnas.org The activated Gαi/o-GTP subunit directly binds to and inhibits this enzyme, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov A decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase A (PKA). frontiersin.org This pathway is a critical mediator of opioid action, and studies have identified adenylyl cyclase type 5 (AC5) as a key isoform involved in µ-opioid receptor signaling in specific brain regions. pnas.org

Regulation of Ion Channel Activity

The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by directly interacting with ion channels. nih.govresearchgate.net

Potassium Channels: The Gβγ dimer binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and decreasing neuronal excitability. nih.gov

Calcium Channels: Concurrently, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type and L-type. researchgate.netnih.gov This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release. frontiersin.org

Together, the activation of K+ channels and inhibition of Ca2+ channels lead to a profound suppression of synaptic transmission, which is a key mechanism underlying analgesia. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the classical G-protein signaling, MOR activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, including pathways involving extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.govnih.govfrontiersin.org The activation of these pathways can be initiated by both Gβγ subunits and through mechanisms involving β-arrestin. nih.govnih.gov This signaling cascade is complex and can be ligand-dependent; for instance, some agonists like fentanyl are known to stimulate ERK activation through a β-arrestin-dependent pathway, while others may use different mechanisms. nih.govnih.gov MAPK signaling has been implicated in both the acute effects of opioids and the long-term adaptations that can lead to tolerance. frontiersin.orgplos.org

The following table summarizes the key downstream signaling events following the activation of the µ-opioid receptor by an agonist.

| Signaling Component | Action | Key Effector(s) | Consequence |

| G-Protein | Activation and dissociation | Gαi/o and Gβγ subunits | Initiation of intracellular signaling |

| Adenylyl Cyclase | Inhibition by Gαi/o | Adenylyl Cyclase (AC) | Decrease in intracellular cAMP levels. nih.govfrontiersin.org |

| Potassium Channels | Activation by Gβγ | GIRK Channels | K+ efflux, neuronal hyperpolarization. nih.gov |

| Calcium Channels | Inhibition by Gβγ | Voltage-Gated Ca2+ Channels | Reduced Ca2+ influx, decreased neurotransmitter release. researchgate.net |

| MAP Kinase Cascade | Activation | ERK, p38, JNK | Modulation of gene expression, neuronal plasticity. nih.govnih.gov |

Pre Clinical Pharmacological Studies in Mechanistic Animal Models

In Vivo Receptor Occupancy and Neurotransmitter Release Studies

To understand the primary molecular targets of 1-ethyl-N-(2-phenylethyl)piperidin-4-amine, in vivo receptor occupancy studies would be essential. Techniques like Positron Emission Tomography (PET) using radiolabeled ligands for various receptors (e.g., opioid, dopamine (B1211576), serotonin) would allow for the direct measurement of the compound's binding to and displacement of these ligands in the living brain. nih.gov This would provide crucial information on its receptor affinity and selectivity profile.

Furthermore, studies measuring neurotransmitter release, for instance, through in vivo microdialysis, would be critical. By implanting a microdialysis probe into specific brain regions of animal models, researchers could quantify changes in extracellular levels of key neurotransmitters like dopamine, serotonin (B10506), and norepinephrine (B1679862) following administration of the compound. This would offer insights into its functional impact on neurochemical signaling.

Assessment of Compound Impact on Specific Neural Circuits and Systems

The functional consequences of receptor binding and altered neurotransmitter release are manifested at the level of neural circuits. Advanced neuroimaging techniques such as functional magnetic resonance imaging (fMRI) in combination with pharmacological challenges can map the brain regions and circuits modulated by the compound. news-medical.net Techniques like electrophysiology, including in vivo recordings from specific neuronal populations, would reveal how the compound alters firing rates and patterns within circuits implicated in reward, cognition, and motor control. harvard.edu For example, investigating its effects on the mesolimbic dopamine pathway, a critical circuit in reward and motivation, would be a key area of focus. nih.gov

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial for understanding the dose-dependent effects of a compound on the body over time. mdpi.comfda.gov For a novel compound like this compound, identifying such markers would be a key step. These could range from changes in the levels of downstream signaling molecules in blood or cerebrospinal fluid to specific physiological responses. youtube.com For instance, if the compound targets the opioid system, changes in pupil diameter or body temperature could serve as potential PD biomarkers. nih.gov Validation of these biomarkers would involve demonstrating a consistent and quantifiable relationship between the biomarker and the compound's central nervous system activity.

Investigation of Effects on Learning, Memory, and Motor Function for Mechanistic Elucidation (excluding therapeutic implications)

To dissect the compound's mechanism of action, its effects on fundamental behavioral processes would be examined in animal models, independent of any potential therapeutic application. Standardized behavioral tests such as the Morris water maze or passive avoidance tests could assess its impact on spatial learning and memory. nih.gov These studies help to understand how the compound's neurochemical effects translate into changes in cognitive functions.

Studies on Neurochemical Changes in Defined Brain Regions

A detailed analysis of neurochemical changes in specific brain regions is fundamental to understanding a compound's mechanism of action. Following in vivo administration, post-mortem tissue analysis of brain regions such as the prefrontal cortex, nucleus accumbens, striatum, and hippocampus would be conducted. nih.govnih.gov Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry would be used to precisely measure the concentrations of the parent compound, its metabolites, and various neurotransmitters and their metabolites. This would provide a static snapshot of the neurochemical landscape altered by the compound.

| Brain Region | Potential Neurotransmitters to be Analyzed | Rationale |

| Prefrontal Cortex | Dopamine, Serotonin, Glutamate | Involved in executive function, decision-making, and impulse control. |

| Nucleus Accumbens | Dopamine, GABA | A key component of the brain's reward circuitry. |

| Striatum | Dopamine, Acetylcholine (B1216132) | Plays a crucial role in motor control and habit formation. |

| Hippocampus | Glutamate, GABA, Acetylcholine | Essential for learning and memory formation. |

Comparative Mechanistic Studies with Established Probe Molecules

To place the pharmacological profile of this compound into a broader context, comparative studies with well-characterized pharmacological probes are necessary. researchgate.net By directly comparing its effects on receptor binding, neurotransmitter release, and behavioral outcomes with those of known agonists, antagonists, or modulators of specific receptor systems (e.g., a classic mu-opioid agonist like morphine or a dopamine reuptake inhibitor like cocaine), researchers could infer its likely mechanism of action. nih.gov Such studies are critical for classifying the compound and predicting its potential physiological and behavioral effects.

Advanced Analytical Methodologies for Detection and Characterization

Development of High-Resolution Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Separation and Identification

High-resolution chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for 1-ethyl-N-(2-phenylethyl)piperidin-4-amine and related compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are widely employed for their sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While derivatization may sometimes be necessary to improve the chromatographic behavior of certain analytes, GC-MS offers high chromatographic resolution and characteristic electron ionization (EI) mass spectra that are valuable for library matching and identification. For fentanyl-related compounds, GC-MS analysis can identify precursors and synthesis by-products, providing insights into the manufacturing process. researchgate.net The fragmentation patterns observed in EI-MS are often highly specific, aiding in the structural confirmation of the target analyte. ojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a "golden standard" for the quantitative analysis of novel synthetic opioids and their precursors in biological samples. researchgate.net This technique offers several advantages, including high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS enhances separation efficiency and shortens analysis times. nih.gov

Methods using LC-MS/MS have been validated for the analysis of 4-anilino-N-phenethylpiperidine (4-ANPP), a closely related compound, in various matrices including plasma, blood, and urine. nih.govoup.com These methods typically involve reversed-phase chromatography with gradient elution using mobile phases such as acetonitrile (B52724) and water with formic acid. researchgate.net The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net Validated methods have demonstrated low limits of detection (LOD) and quantification (LLOQ), often in the sub-ng/mL range, making them suitable for detecting trace amounts of the compound. researchgate.netoup.com

Interactive Data Table: LC-MS/MS Method Parameters for Related Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | UPLC-MS/MS | nih.gov |

| Analytical Column | CSH C18 | nih.gov |

| Mobile Phases | 0.1% formic acid in water and acetonitrile | researchgate.net |

| Ionization Mode | ESI+ | researchgate.net |

| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) | researchgate.net |

| LLOQ in Plasma | As low as required for clinical assays | nih.gov |

| LLOQ in Urine | 0.50 ng/mL (for 4-ANPP) | oup.com |

| Run Time | 21 minutes | researchgate.net |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

In the structural analysis of related compounds, ¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the phenylethyl and aniline (B41778) groups, as well as the aliphatic protons of the piperidine (B6355638) ring and the ethyl group. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom, including those in the aromatic rings, the piperidine core, and the ethyl substituent. nih.govresearchgate.net NMR is also crucial for confirming the position of substituents and identifying impurities. researchgate.net

Mass Spectrometry-Based Approaches for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for analyzing its fragmentation patterns to support structural identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. ojp.govoup.com

The fragmentation behavior of fentanyl-related compounds under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) has been extensively studied. ojp.govnih.gov The fragmentation is often directed by the charge location, typically on the piperidine nitrogen. ojp.gov For compounds containing the N-phenethylpiperidine core, characteristic product ions are consistently observed. A common fragmentation pathway involves the cleavage of the bond between the piperidine ring and the side chain, leading to the formation of specific ions. nih.gov

For instance, in many fentanyl analogs, a prominent fragment ion at m/z 105 (C₈H₉⁺), corresponding to the phenylethyl cation, is observed. nih.gov Another significant fragmentation pathway for related structures involves the formation of an ion at m/z 188 (C₁₃H₁₈N⁺), which results from a cleavage at the amide bond in fentanyl, but different characteristic ions would be expected for this compound due to its different structure. nih.govresearchgate.net The analysis of these fragmentation patterns is a powerful tool for identifying the core structure and the nature of the substituents.

Interactive Data Table: Common Fragment Ions in Fentanyl Analogs

| m/z | Proposed Structure/Formula | Fragmentation Pathway Origin | Reference |

|---|---|---|---|

| 188 | C₁₃H₁₈N⁺ | Cleavage at the amide N–C₄ bond | nih.gov |

| 105 | C₈H₉⁺ | Subsequent fragmentation of the m/z 188 ion | nih.gov |

Note: Fragmentation of this compound would produce a different set of characteristic ions based on its unique structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show absorptions corresponding to:

C-H stretching vibrations from the aromatic rings and the aliphatic chains.

N-H stretching from the secondary amine group.

C=C stretching vibrations within the aromatic rings.

C-N stretching vibrations.

While a specific spectrum for the target compound is not provided in the search results, IR spectroscopy has been used to confirm the structure of other fentanyl analogs, highlighting its role in the characterization process. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The spectrum of this compound would be expected to show absorption bands characteristic of the phenyl groups. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used. While not a definitive identification technique on its own, UV-Vis can be used in conjunction with other methods, such as HPLC with a photodiode array (PDA) detector. unodc.org

Purity Assessment and Isomer Differentiation Techniques

Ensuring the purity of a chemical standard and differentiating it from its isomers are critical analytical challenges.

Purity Assessment: Chromatographic techniques like GC-MS and LC-MS/MS are primary tools for purity assessment. By separating the main compound from any impurities, these methods allow for the quantification of the purity level. The presence of impurities, such as starting materials or by-products from the synthesis, can be detected and identified based on their retention times and mass spectra. researchgate.net

Isomer Differentiation: The differentiation of isomers (compounds with the same molecular formula but different structures) is crucial, as they can have different chemical and pharmacological properties. High-resolution chromatography is essential for separating positional, geometric, and stereoisomers. An optimized extraction, extended chromatographic run time, and specific gradient profiles may be necessary to achieve baseline resolution of closely related isomers. oup.com For example, methods have been developed to separate structural isomers of fentanyl analogs that produce identical precursor and fragment ions in MS/MS, making chromatographic separation the only means of distinction. oup.comnih.gov GC-MS can also be effective in differentiating isomers, as they may exhibit distinct fragmentation patterns or retention times. nih.gov

Development of Robust Extraction and Sample Preparation Protocols

The successful analysis of this compound, especially from complex matrices like biological fluids or seized drug samples, relies on effective extraction and sample preparation. The goal is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubility in two immiscible liquids. Alkaline LLE has been used for the extraction of synthetic opioids from whole blood. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred technique due to its efficiency, selectivity, and potential for automation. It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Mixed-mode SPE cartridges have been optimized for the extraction of a wide range of fentanyl-related compounds from plasma and blood, achieving high extraction recoveries (88-95%) and minimizing matrix effects. nih.gov

Protein Precipitation: For biological samples like blood or plasma, protein precipitation is a common initial step to remove proteins that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile, followed by centrifugation. researchgate.netoup.com

The choice of sample preparation protocol depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. A well-designed protocol is crucial for achieving accurate and reliable results. researchgate.netoup.com

Medicinal Chemistry Applications and Future Research Directions for Piperidine Phenethylamine Scaffolds

Design and Synthesis of Focused Libraries Based on the 1-ethyl-N-(2-phenylethyl)piperidin-4-amine Core

The creation of focused chemical libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of the chemical space around a core scaffold to identify compounds with desired biological activity. The this compound structure offers several points for diversification, making it an ideal candidate for combinatorial chemistry and parallel synthesis approaches.

The design of a focused library typically begins with the dissection of the core scaffold into key building blocks, or synthons. For this specific core, there are at least three primary points of diversity (R¹, R², and R³) that can be systematically varied.

R¹ (Piperidine Nitrogen Substitution): The N-ethyl group can be replaced with a wide range of alkyl, aryl, or heterocyclic moieties. This is often accomplished through N-alkylation or reductive amination of a precursor piperidone. Varying this group allows for probing the size, shape, and electronic requirements of the binding pocket.

R² (Phenethylamine Aromatic Substitution): The phenyl ring of the phenethylamine (B48288) moiety is amenable to substitution at the ortho, meta, and para positions. Introducing electron-donating or electron-withdrawing groups, halogens, or hydrogen-bond donors/acceptors can significantly impact ligand-receptor interactions, as well as modulate pharmacokinetic properties like lipophilicity and metabolic stability.

R³ (4-Amine Substitution): The secondary amine at the 4-position of the piperidine (B6355638) ring is a critical interaction point and a key site for modification. Acylation, sulfonylation, or reductive amination can introduce a vast array of functional groups, influencing potency and selectivity. This position is analogous to the N-propanamide group in the potent opioid fentanyl, highlighting its importance in modulating biological activity. researchgate.netresearchgate.net

The synthesis of such libraries often relies on robust and high-throughput chemical reactions. A common synthetic strategy involves the use of N-phenethyl-4-piperidone (NPP) as a key intermediate. researchgate.net This intermediate can be subjected to reductive amination with various primary amines to build diversity at the 4-position. Alternatively, a 4-aminopiperidine (B84694) core can be synthesized and subsequently N-alkylated with different phenethyl halides.

Table 1: Illustrative Diversity Points for Library Synthesis

Strategies for Lead Optimization and Hit-to-Lead Development

Following the identification of a "hit" from a screening campaign, the hit-to-lead and lead optimization phases aim to improve the compound's potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govresearchgate.net For derivatives of this compound, this process involves iterative cycles of chemical synthesis and biological testing to build a robust Structure-Activity Relationship (SAR).

Key optimization strategies include:

Potency Enhancement: Modifications are made to maximize interactions with the biological target. For instance, in analogues of fentanyl, replacing the N-phenethyl group with other bioisosteres or adding small alkyl groups to the piperidine ring can dramatically alter potency. The cis-(+)-isomer of N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is thousands of times more potent than morphine, demonstrating the profound impact of stereochemistry and substitution. nih.gov

Selectivity Profiling: A common challenge is ensuring the compound binds selectively to the desired target over related proteins, which helps to minimize off-target side effects. For example, if the target is a specific opioid receptor subtype, modifications would be guided by achieving high affinity for that subtype while minimizing affinity for others.

Metabolic Stability: The scaffold may be susceptible to metabolic enzymes, such as cytochrome P450s. Common strategies to improve stability include introducing fluorine atoms to block sites of oxidation or replacing metabolically labile groups (e.g., esters) with more robust functionalities (e.g., amides). princeton.edu

Physicochemical Properties: Adjusting properties like lipophilicity (logP) and polar surface area (PSA) is crucial for optimizing absorption and distribution. Adding polar groups can decrease brain penetration, which may be desirable to reduce CNS side effects for peripherally acting drugs.

Table 2: Hypothetical SAR for Lead Optimization

Exploration of Bioisosteric Modifications for Enhanced Receptor Selectivity

Bioisosterism is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound. nih.gov It involves replacing a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The piperidine-phenethylamine scaffold is rich with opportunities for bioisosteric replacement.

Phenyl Ring Bioisosteres: The phenyl group can be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, furan). This can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and change its metabolic profile. For instance, replacing a phenyl ring with a pyridinyl ring in related compounds has been shown to modulate potency and selectivity. researchgate.net Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) can also be used to mimic the para-substituted phenyl ring, often leading to improved solubility and reduced lipophilicity. nih.gov

Piperidine Ring Bioisosteres: The piperidine ring itself can be considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov Other modifications include conformationally constrained analogues such as spirocycles (e.g., 2-azaspiro[3.3]heptane) or bridged systems (e.g., tropanes). researchgate.net These rigid scaffolds reduce the number of accessible conformations, which can lead to higher binding affinity and selectivity by locking the molecule into its bioactive conformation.

Amine/Amide Linker Bioisosteres: The secondary amine at the 4-position, or an amide derived from it, is a key hydrogen bonding element. This group can be replaced with other functionalities like esters, ethers, or reversed amides to probe the specific requirements of the receptor's binding site.

Table 3: Common Bioisosteric Replacements

Role as a Privileged Scaffold for Novel Chemical Entity Discovery

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.net The N-benzyl piperidine and related phenethylpiperidine motifs are considered privileged structures because they appear in numerous approved drugs and clinical candidates targeting a wide range of proteins. cambridgemedchemconsulting.com This versatility stems from their ability to present substituents in a well-defined three-dimensional arrangement, offering a variety of interactions such as pi-stacking, hydrophobic, and electrostatic forces. cambridgemedchemconsulting.com

The piperidine ring provides a rigid, non-planar scaffold with defined exit vectors for substitution, while the phenethylamine portion allows for crucial cation-π and hydrophobic interactions with target proteins. cambridgemedchemconsulting.com This combination makes the scaffold a versatile tool for developing ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system (CNS). ethz.ch For example, different derivatives of the core scaffold are known to interact with opioid, dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov The fentanyl structure itself is a prime example of a highly decorated N-phenethyl-4-aminopiperidine core with potent activity at the mu-opioid receptor. nih.gov

Integration of Chemoinformatics and Artificial Intelligence in Compound Design

Modern drug discovery heavily relies on computational tools to accelerate the design-make-test-analyze cycle. Chemoinformatics and artificial intelligence (AI) are increasingly being applied to the design of libraries based on scaffolds like this compound. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By building a QSAR model for a series of piperidine-phenethylamine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can be used to screen virtual libraries of derivatives against a protein target, helping to identify compounds that are most likely to bind with high affinity. nih.govbiomolther.org

Machine Learning (ML) and Deep Learning: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new molecules. nih.gov These models can predict not only target affinity but also ADMET properties, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.com For instance, ML models can be built to predict the bioactivity of piperidine derivatives against various targets. nih.gov

Identification of Novel Biological Targets for Piperidine-Phenethylamine Derivatives

While libraries based on this scaffold can be designed for a specific target, they can also be used to discover entirely new biological targets and therapeutic applications.

Phenotypic Screening: In this approach, a compound library is tested in cell-based or whole-organism assays that measure a physiological outcome (e.g., inhibition of viral replication, cancer cell death) without prior knowledge of the molecular target. A 4-aminopiperidine (4AP) scaffold was identified through a high-throughput phenotypic screen as an inhibitor of hepatitis C virus (HCV) assembly, a mechanism distinct from many approved HCV drugs. nih.gov This demonstrates the power of the scaffold to yield hits for unexpected therapeutic areas.

In Silico Target Prediction: Web-based tools like SwissTargetPrediction can analyze a molecule's structure and predict its most likely protein targets based on ligand similarity to known bioactive compounds. clinmedkaz.orgclinmedkaz.org This can provide initial hypotheses for the mechanism of action of a hit from a phenotypic screen or suggest new indications for an existing series of compounds.

Chemical Proteomics: This experimental approach uses a modified version of the compound as a "bait" to capture its binding partners from cell extracts. The captured proteins are then identified using mass spectrometry, providing direct evidence of the compound's molecular targets.

Challenges and Opportunities in the Academic Advancement of This Chemotype

Despite its proven utility, the academic and industrial advancement of the piperidine-phenethylamine chemotype faces both challenges and significant opportunities.

Challenges:

Intellectual Property: The scaffold is present in many existing patents, particularly in the field of analgesics, which can make it challenging to secure novel intellectual property. google.com

Selectivity: Achieving high selectivity for a specific receptor subtype over closely related family members remains a significant medicinal chemistry challenge.

CNS Side Effects: Given the scaffold's prevalence in CNS-acting drugs, there is often a risk of undesirable side effects such as sedation or respiratory depression, which must be carefully managed through molecular design. google.com

Synthetic Complexity: While the core scaffold is accessible, the synthesis of more complex, stereochemically defined, or highly functionalized analogues can be challenging and resource-intensive.

Opportunities:

Untapped Biological Space: The scaffold's privileged nature suggests it can interact with many more targets than are currently known. nih.govnih.gov Phenotypic screening and target identification efforts could uncover novel activities in areas like infectious diseases, inflammation, or metabolic disorders. nih.govnih.gov

New Modalities: There is an opportunity to design derivatives that act as allosteric modulators or biased agonists. These mechanisms can offer more nuanced control over receptor signaling compared to traditional agonists or antagonists, potentially leading to improved therapeutic profiles with fewer side effects.

Application of New Technologies: The integration of AI, machine learning, and advanced computational chemistry can enable a more rapid and rational exploration of the vast chemical space accessible from this core structure, overcoming previous limitations. mdpi.com

Cognition Enhancement: Derivatives of the related 4-aminopiperidine scaffold have shown potent cognition-enhancing activity in preclinical models, suggesting a potential therapeutic avenue for treating cognitive deficits in neurodegenerative diseases like Alzheimer's. nih.gov

Q & A

Q. How can the synthesis of 1-ethyl-N-(2-phenylethyl)piperidin-4-amine be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-amine precursors. Optimize the reaction by:

- Using polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity during alkylation .

- Employing bases like potassium carbonate or sodium hydride to deprotonate the amine and drive the reaction .

- Introducing protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses . Monitor reaction progress via TLC or HPLC to ensure intermediate purity before final deprotection.

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex splitting patterns from the piperidine ring and ethyl/phenylethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects synthetic byproducts .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystallizable .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Receptor Binding Assays : Test affinity for dopaminergic (D2/D3) and serotonergic (5-HT1A/2A) receptors, given the phenylethyl moiety’s potential CNS activity .

- Enzyme Inhibition Studies : Screen against acetylcholinesterase or monoamine oxidases using fluorometric or spectrophotometric methods .

- Cellular Viability Assays : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines to rule out nonspecific effects .

Advanced Research Questions

Q. How can receptor-ligand interaction studies elucidate the mechanism of action of this compound?

Methodological Answer:

- Perform radioligand displacement assays (e.g., using [3H]spiperone for D2 receptors) to quantify binding affinity (Ki) .

- Use mutagenesis on receptor isoforms to identify critical binding residues (e.g., transmembrane domain residues in GPCRs) .

- Conduct molecular dynamics simulations to model ligand-receptor binding stability and conformational changes over time .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Synthesize analogs with substituent variations (e.g., replacing the ethyl group with methyl or propyl) and compare bioactivity .

- Introduce halogen substituents (e.g., fluorine on the phenyl ring) to assess electronic effects on receptor binding .

- Test stereoisomers (if chiral centers exist) to determine enantioselective activity using chiral HPLC for separation .

Q. How should contradictory data on substituent effects in analogs be resolved?

Methodological Answer:

- Systematic Meta-Analysis : Compare datasets across studies using standardized assay conditions (e.g., consistent cell lines, buffer pH) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity while controlling for confounding variables .

- Dose-Response Curves : Re-evaluate potency (EC50/IC50) under uniform experimental protocols to minimize variability .

Q. What computational approaches predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-dealkylation or aromatic hydroxylation) .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes to assess drug-drug interaction risks .

- Molecular Docking : Map interactions with metabolic enzymes (e.g., cytochrome P450) to predict degradation pathways .

Q. How can isotopic labeling aid in pharmacokinetic studies of this compound?

Methodological Answer:

- Synthesize deuterated analogs (e.g., CD3 groups) to track metabolic fate via LC-MS/MS .

- Use 14C-labeled compounds in rodent studies to quantify tissue distribution and excretion profiles .

- Apply PET Tracers (e.g., 11C-labeled versions) for real-time CNS uptake imaging in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.